N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
描述
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring at position 2 and a sulfonamide group at position 3. The oxadiazole moiety is further functionalized with a pyridin-4-yl group, while the sulfonamide nitrogen is substituted with a 3-chloro-4-methoxyphenyl group and a methyl group.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S2/c1-24(13-3-4-15(27-2)14(20)11-13)30(25,26)16-7-10-29-17(16)19-22-18(23-28-19)12-5-8-21-9-6-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAQAJHXFBCTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound incorporates a thiophene moiety, oxadiazole ring, and sulfonamide group, which are known to contribute to various pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A chloromethoxyphenyl group
- A pyridinyl substituent
- A thiophene core
- A sulfonamide functional group
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole ring. For instance, derivatives similar to N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide have shown promising results against various cancer cell lines.
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In vitro Studies :
- Compounds with similar structures have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). For example, one study reported IC50 values in the low micromolar range for certain oxadiazole derivatives .
- Flow cytometry analyses indicated that these compounds can induce cell cycle arrest at the G0-G1 phase, suggesting a mechanism that disrupts normal cell proliferation .
- Molecular Mechanisms :
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and disease states.
- Selectivity and Potency :
- Compounds similar to N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide have been evaluated for their inhibitory effects on human carbonic anhydrases (hCA I, II, IX, and XII). Some derivatives exhibited nanomolar potency against hCA IX, a target for cancer therapy .
Study 1: Antitumor Activity Profile
A recent investigation into oxadiazole derivatives revealed that specific modifications to the structure can enhance anticancer activity. For instance:
- Compound A : Exhibited an IC50 of 0.65 µM against MCF-7 cells.
- Compound B : Showed selective activity towards PANC-1 cells with an IC50 of 2.41 µM.
These results indicate that structural variations can lead to significant differences in biological activity .
Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition:
- Compound X demonstrated an IC50 value of 89 pM against hCA IX.
This highlights the potential of thiophene-based sulfonamides as selective inhibitors for therapeutic applications in oncology .
Data Table: Biological Activity Summary
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis induction |
| Compound B | PANC-1 | 2.41 | Cell cycle arrest |
| Compound X | hCA IX | 0.000089 | Enzyme inhibition |
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its combination of a thiophene-sulfonamide backbone , 1,2,4-oxadiazole heterocycle , and pyridinyl/chloromethoxyphenyl substituents . Below is a detailed comparison with structurally related compounds from recent literature:
Table 1: Structural Comparison of Key Analogues
Heterocyclic Core Variations
- 1,2,4-Oxadiazole (Target Compound) : The oxadiazole ring is electron-deficient, enhancing electrophilic character and rigidity. This may improve binding to targets requiring planar, aromatic interactions (e.g., ATP-binding pockets) compared to triazoles .
- Thiazolo-pyridine () : Combines sulfur’s polarizability with pyridine’s basicity, favoring interactions with metal ions or hydrophobic pockets .
Linker Group Differences
- Sulfonamide (Target Compound): Sulfonamides are strongly acidic (pKa ~10–11), promoting ionization at physiological pH, which enhances solubility and protein binding.
Substituent Effects
- Pyridinyl Position : The target compound’s pyridin-4-yl group (para-substituted) may engage in edge-to-face π-stacking, whereas pyridin-2-yl () could facilitate metal coordination .
- Chloro/Methoxy Groups : The 3-chloro-4-methoxyphenyl group in the target compound balances lipophilicity (Cl) and solubility (OMe). Analogues with 4-Cl-Ph () or 3-Cl-4-F-Ph () may exhibit varied pharmacokinetics due to halogen electronegativity .
- N-Methylation : The N-methyl group in the target compound likely reduces metabolic oxidation compared to ethyl or unsubstituted analogues () .
常见问题
Q. Basic
- NMR spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation and intramolecular interactions (e.g., hydrogen bonding) .
How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Q. Advanced
- Core modifications : Compare analogs with substituted oxadiazoles (e.g., phenyl vs. pyridyl) to assess target binding affinity .
- Functional group variation : Replace the 3-chloro-4-methoxyphenyl group with electron-withdrawing/donating groups to evaluate cytotoxicity .
- Biological assays : Use enzyme inhibition (e.g., kinase assays) or cell viability tests (MTT assays) to quantify activity changes .
What computational methods are suitable for predicting this compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Autodock Vina or Schrödinger Suite models binding modes with proteins (e.g., kinases) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100+ ns trajectories .
- QM/MM calculations : Evaluate electronic interactions at binding sites for mechanistic insights .
How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Q. Advanced
- Validate force fields : Ensure docking parameters align with experimental conditions (e.g., pH, solvation) .
- Crystallographic validation : Compare predicted binding poses with X-ray structures of ligand-protein complexes .
- Dose-response assays : Re-test activity under varied conditions (e.g., temperature, co-solvents) to identify confounding factors .
What strategies improve solubility and bioavailability for in vivo studies?
Q. Advanced
- Salt formation : Use hydrochloride or sodium salts to enhance aqueous solubility .
- Co-solvent systems : Employ PEG-400 or cyclodextrin-based formulations for parenteral administration .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to increase membrane permeability .
How can stability studies be conducted to assess degradation pathways?
Q. Basic
- Forced degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions, then monitor degradation via HPLC .
- Mass spectrometry : Identify degradation products (e.g., sulfonic acid derivatives from hydrolytic cleavage) .
- Storage optimization : Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation .
What structural analogs of this compound have demonstrated unique biological profiles?
Q. Advanced
- Thieno[2,3-d]pyrimidine analogs : Exhibit enhanced anticancer activity due to planar fused-ring systems .
- Pyrazole-triazole hybrids : Show improved antimicrobial potency via dual-target inhibition .
- Chlorophenyl-substituted derivatives : Increased metabolic stability compared to methoxy variants .
What in vitro toxicity assays are recommended for preliminary safety profiling?
Q. Basic
- Hepatotoxicity : Use HepG2 cells to measure ALT/AST release after 24–48 hr exposure .
- Cytotoxicity : Assess IC values in primary human fibroblasts to gauge selectivity .
- hERG inhibition : Patch-clamp assays predict cardiac liability .
How can researchers leverage X-ray crystallography to study conformational dynamics?
Q. Advanced
- High-resolution structures : Resolve disorder in flexible groups (e.g., chlorophenyl rings) using cryocooling (100 K) .
- Hydrogen bonding networks : Map intramolecular interactions (e.g., N–H⋯N) to explain stability .
- Comparative analysis : Overlay structures with analogs to identify conserved binding motifs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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